4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde
Overview
Description
4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C12H17N2O3S. It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group and a methylsulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Attachment of the Benzaldehyde Moiety: The piperazine derivative is then reacted with 4-formylbenzenesulfonyl chloride under basic conditions to form the desired benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various functional groups onto the piperazine ring.
Major Products Formed
Oxidation: 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzoic acid.
Reduction: 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar structure but with an aniline group instead of an aldehyde group.
4-(4-Methyl-1-piperazinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(4-Methyl-1-piperazinyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde is unique due to the presence of both the piperazine ring and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde (CAS No. 1197193-43-3) is an organic compound notable for its unique chemical structure, which includes a piperazine ring and a methylsulfonyl group attached to a benzaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
- Structure : Contains a piperazine ring and a methylsulfonyl group, which contribute to its biological activity.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The piperazine ring can engage with neurotransmitter receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This dual functionality allows the compound to exert diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 46.9 μg/mL |
Escherichia coli | 93.7 μg/mL |
Candida albicans | 7.8 μg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including Jurkat and HT29 cells.
Cell Line | IC50 (μM) |
---|---|
Jurkat (T-cell leukemia) | <10 |
HT29 (colon carcinoma) | <15 |
The structure-activity relationship (SAR) studies indicate that modifications on the piperazine and benzaldehyde moieties can enhance cytotoxicity, making this compound a promising lead for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. The study found that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, highlighting its potential as a scaffold for developing novel antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into the molecular mechanisms underlying these effects could provide insights into developing effective cancer therapies .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13(12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTSXJWLSBUEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700194 | |
Record name | 3-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-43-3 | |
Record name | 4-(4-Methyl-1-piperazinyl)-3-(methylsulfonyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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